molecular formula C17H18N2O3 B2781481 Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-71-6

Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2781481
CAS No.: 2034606-71-6
M. Wt: 298.342
InChI Key: XSDJDHQYMUWPHK-UHFFFAOYSA-N
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Description

Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate: is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps, starting with the formation of the core spirocyclic structure followed by the introduction of the 4-cyanobenzoyl group. Common synthetic routes may include:

  • Condensation Reactions: These reactions often involve the use of amines and carboxylic acids or their derivatives to form the spirocyclic core.

  • Cyanation Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction processes can convert functional groups within the molecule, such as converting nitro groups to amines.

  • Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include hydroxylated derivatives, aminated compounds, and various substituted analogs of the original molecule.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's unique structure may make it suitable for targeting specific enzymes or receptors in the body, leading to the development of new therapeutic agents.

Industry: In the industrial sector, Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 4-cyanobenzoate: A related compound with a simpler structure.

  • Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate: A more complex spirocyclic derivative.

Uniqueness: Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future research and industrial applications.

Biological Activity

Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which contributes to its unique pharmacological properties. The presence of a cyanobenzoyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist at certain G-protein coupled receptors (GPCRs), particularly the EP4 receptor, which is involved in various physiological processes including inflammation and pain modulation .

Antagonistic Effects

Research indicates that this compound exhibits antagonistic activity against the EP4 receptor. This receptor is implicated in the pathophysiology of several diseases, including cancer and inflammatory disorders. By inhibiting this receptor, the compound may reduce inflammatory responses and provide therapeutic benefits in conditions such as arthritis or cancer .

Cytotoxicity and Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has shown significant antiproliferative effects in assays involving human glioma cells, indicating its potential as an anticancer agent. The IC50 values observed suggest that it has a favorable potency compared to other known anticancer compounds .

Case Studies

  • Glioma Cell Lines : In a study assessing the effects of this compound on glioma cells, researchers found that the compound induced apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, supporting its role as an EP4 antagonist. These findings align with the hypothesis that targeting the EP4 receptor could be beneficial in managing inflammatory diseases .

Data Tables

Biological Activity Observed Effects Reference
EP4 Receptor AntagonismReduced inflammation
Cytotoxicity in Glioma CellsInduced apoptosis (IC50 values)
Antiproliferative in CancerSignificant reduction in cell viability

Properties

IUPAC Name

methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-16(21)14-10-17(14)6-8-19(9-7-17)15(20)13-4-2-12(11-18)3-5-13/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDJDHQYMUWPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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